3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide
Description
3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 4 with a phenyl group, at position 7 with a methoxy group, and at position 6 with a propanamide linker terminating in a pyridin-4-yl moiety. Its molecular formula is C₂₄H₂₀N₂O₄, with a molar mass of 400.40 g/mol.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C24H20N2O4/c1-29-21-15-22-20(19(14-24(28)30-22)16-5-3-2-4-6-16)13-17(21)7-8-23(27)26-18-9-11-25-12-10-18/h2-6,9-15H,7-8H2,1H3,(H,25,26,27) |
InChI Key |
NVZULNYWKIVKNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC(=O)NC3=CC=NC=C3)C(=CC(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide, a synthetic organic compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromenone core with specific substitutions that influence its biological properties. Key characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 314.35 g/mol |
| CAS Number | 1010905-62-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit various enzymes, particularly those involved in oxidative stress and inflammation pathways.
- Receptor Binding : It can bind to certain receptors, modulating cellular signaling pathways that are crucial for cell survival and proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15.2 | |
| A549 | 12.5 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers significantly compared to control groups.
Case Studies
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The research concluded that this compound could serve as a lead for developing new anticancer agents.
- Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema, demonstrating its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other chromenone derivatives to highlight its unique properties:
| Compound | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |
|---|---|---|
| 3-(7-methoxy-2-oxo-4-phenyl) | 15.2 | Significant |
| 3-(7-hydroxycoumarin) | 25.0 | Moderate |
| 3-(4-methylcoumarin) | 30.5 | Low |
Comparison with Similar Compounds
Structural and Molecular Differences
Implications of Structural Variations
Hydrophobicity and Solubility :
- The phenyl group in the target compound increases its logP (lipophilicity) compared to the methyl analog, likely reducing aqueous solubility. This could influence bioavailability or crystallization behavior.
- The methyl analog’s lower molecular weight and smaller substituent may improve solubility in polar solvents.
Intermolecular Interactions :
- The 4-phenyl group enables π-π stacking with aromatic systems, which could stabilize crystal packing or enhance binding affinity in biological targets (e.g., enzyme active sites).
- The 4-methyl analog lacks π-π capability but may facilitate tighter crystal packing due to reduced steric bulk, as suggested by studies on hydrogen-bonding patterns in coumarins .
Hydrogen-Bonding Networks: Both compounds retain the pyridin-4-yl amide group, which can act as a hydrogen-bond acceptor (via the pyridine nitrogen) and donor (via the amide N–H). This functionality is critical for molecular recognition in supramolecular chemistry .
Hypothetical Physicochemical Properties
| Property | Target Compound | 4-Methyl Analog |
|---|---|---|
| Melting Point | Likely higher (bulky phenyl) | Lower (smaller substituent) |
| Crystallinity | May form less dense crystals | Potentially higher crystallinity |
Research Tools for Structural Analysis
The structural comparisons above rely on crystallographic methodologies, such as those implemented in the SHELX suite (for refinement and structure solution) and ORTEP (for visualizing anisotropic displacement ellipsoids) . These tools enable precise determination of molecular geometry and intermolecular interactions, which are critical for understanding substituent effects in coumarin derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
